1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine CAS number and molecular weight
1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine CAS number and molecular weight
An In-depth Technical Guide to 1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine
Introduction
1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine is a vicinal diamine bearing a sterically hindered 2,6-dimethoxyphenyl group. The 1,2-diamine motif is a privileged scaffold in medicinal chemistry and materials science, frequently found in biologically active natural products and serving as a key component in chiral ligands for asymmetric catalysis.[1][2] The 2,6-dimethoxy substitution on the phenyl ring imparts specific conformational constraints and electronic properties that can significantly influence the molecule's interaction with biological targets or its performance as a ligand. This guide provides a comprehensive overview of 1-(2,6-dimethoxyphenyl)ethane-1,2-diamine, detailing its fundamental properties, a proposed synthetic pathway, and its potential applications in research and drug development, grounded in the context of related chemical structures.
Physicochemical and Structural Data
The fundamental identifiers and properties of 1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine are summarized below. While experimental physical properties are not widely published, computational predictions provide a baseline for its characteristics.
| Property | Value | Reference(s) |
| CAS Number | 1089349-54-1 | [3] |
| Molecular Formula | C₁₀H₁₆N₂O₂ | [3] |
| Molecular Weight | 196.25 g/mol | [3] |
| Appearance | Predicted: Colorless to pale yellow oil or low-melting solid | |
| Boiling Point | Predicted: >300 °C at 760 mmHg | |
| Solubility | Predicted: Soluble in methanol, ethanol, and chlorinated solvents | |
| InChIKey | Not available in searched literature | |
| SMILES | C(C(C1=C(C=CC=C1OC)OC)N)N |
Proposed Synthesis Pathway
Experimental Protocol: Proposed Two-Step Synthesis
Step 1: α-Azidation of 1-(2,6-Dimethoxyphenyl)ethanone
The conversion of a ketone to an α-azido ketone is a common method to introduce a nitrogen functionality adjacent to a carbonyl group. This can be achieved using various azidating agents.
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Materials: 1-(2,6-dimethoxyphenyl)ethanone, Sodium azide (NaN₃), Trifluoroacetic anhydride (TFAA) or an equivalent electrophilic azide source, Dichloromethane (DCM), Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate (MgSO₄).
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Procedure:
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Dissolve 1-(2,6-dimethoxyphenyl)ethanone (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
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Cool the solution to 0 °C in an ice bath.
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In a separate flask, carefully prepare a solution of the azidating agent. For instance, add trifluoroacetic anhydride (1.2 eq) to a suspension of sodium azide (1.5 eq) in DCM at 0 °C and stir for 30 minutes.
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Slowly add the prepared azidating agent solution to the ketone solution at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.
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Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude α-azido ketone.
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Purify the product by flash column chromatography.
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Step 2: Reduction of the α-Azido Ketone to the 1,2-Diamine
The simultaneous reduction of both the azide and the ketone functionalities can be achieved using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄).
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Materials: Crude α-azido-1-(2,6-dimethoxyphenyl)ethanone from Step 1, Lithium aluminum hydride (LiAlH₄), Anhydrous diethyl ether or tetrahydrofuran (THF), Distilled water, 15% Sodium hydroxide solution, Anhydrous sodium sulfate (Na₂SO₄).
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Procedure:
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In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (3.0-4.0 eq) in anhydrous THF.
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Cool the suspension to 0 °C.
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Dissolve the α-azido ketone (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
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After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC.
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Cool the reaction mixture back to 0 °C and quench it carefully by the sequential dropwise addition of water (x mL), followed by 15% NaOH solution (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).
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Stir the resulting granular precipitate vigorously for 30 minutes.
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Filter the solid and wash it thoroughly with THF or ethyl acetate.
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Dry the combined filtrate with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target compound, 1-(2,6-dimethoxyphenyl)ethane-1,2-diamine. Further purification can be performed if necessary.
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Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of 1-(2,6-dimethoxyphenyl)ethane-1,2-diamine.
Potential Applications and Biological Significance
While direct applications of 1-(2,6-dimethoxyphenyl)ethane-1,2-diamine are not documented, the structural motifs it contains suggest significant potential in several areas of chemical and pharmaceutical research.
Scaffold for Drug Discovery
The phenethylamine backbone is a core component of many neuroactive compounds. The substitution pattern on the phenyl ring is critical for receptor affinity and selectivity. For instance, dimethoxy-substituted phenethylamines are known to interact with serotonergic and adrenergic receptors.[5] Specifically, derivatives of 2,5-dimethoxyphenyl- and 2,6-dimethoxyphenyl-phenethylamines have been investigated for their psychedelic and psychoactive properties, primarily through their action as agonists or partial agonists at serotonin 5-HT₂A receptors.[6][7] The introduction of a 1,2-diamine functionality could modulate this activity, potentially leading to novel ligands with unique receptor interaction profiles.
Ligand in Asymmetric Catalysis
Chiral 1,2-diamines are among the most successful and widely used ligands in transition-metal-catalyzed asymmetric synthesis.[1] They can coordinate to metal centers to create a chiral environment that directs the stereochemical outcome of a reaction. The 2,6-dimethoxyphenyl group, due to its steric bulk, could enforce a specific geometry around the metal center, potentially leading to high enantioselectivity in reactions such as asymmetric hydrogenation, amination, or epoxidation.
Potential Biological Signaling Pathway Interaction
Based on the pharmacology of related dimethoxyphenethylamine derivatives, 1-(2,6-dimethoxyphenyl)ethane-1,2-diamine could potentially interact with G-protein coupled receptors (GPCRs) in the central nervous system, such as serotonin receptors. Agonism at the 5-HT₂A receptor, for example, initiates a signaling cascade involving the activation of phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers then trigger downstream cellular responses.
Caption: Hypothetical signaling pathway for a 5-HT₂A receptor agonist.
Conclusion
1-(2,6-Dimethoxyphenyl)ethane-1,2-diamine is a chemical entity with significant, albeit currently underexplored, potential. Its structural features suggest promising applications as a chiral ligand in asymmetric synthesis and as a novel scaffold for the design of neuroactive compounds. The proposed synthetic route provides a viable strategy for its preparation, enabling further investigation into its chemical and biological properties. Future research should focus on the stereoselective synthesis of its enantiomers and the evaluation of their activities in both catalytic and biological systems to fully unlock the potential of this versatile molecule.
References
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PubChem. 1-(2,6-Dimethoxyphenyl)ethanone.[Link]
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Frontiers in Pharmacology. Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines.[Link]
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MDPI. 2-Phenethylamines in Medicinal Chemistry: A Review.[Link]
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RUA - Repositório da Universidade de Alicante. Catalytic asymmetric synthesis of 1,2-diamines.[Link]
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MDPI. Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery.[Link]
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ResearchGate. Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines.[Link]
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